REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][CH2:5][CH2:6][OH:7]>ClCCl>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][CH2:5][CH:6]=[O:7]
|
Name
|
3,3,3-triacetoxy-3-iodophthalide
|
Quantity
|
17.91 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(CCCCO)(F)F
|
Name
|
|
Quantity
|
238 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter the reaction mixture through Celite®
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo
|
Type
|
WASH
|
Details
|
wash with 1:1 10% sodium thiosulphate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organics with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCC=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |